N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The molecular pathways involved in these effects include the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to its analogs.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-2-9-21-13-6-3-11(4-7-13)16(20)17-12-5-8-14-15(10-12)19-22-18-14/h3-8,10H,2,9H2,1H3,(H,17,20) |
InChI Key |
SBLOJHSPTHJOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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